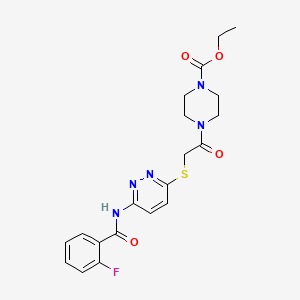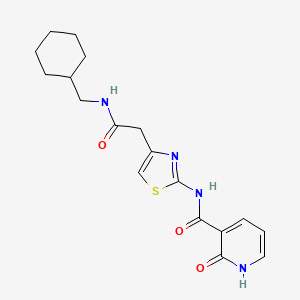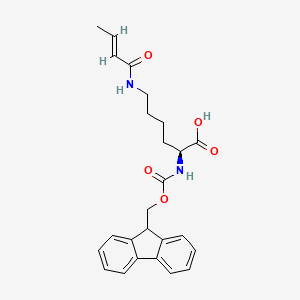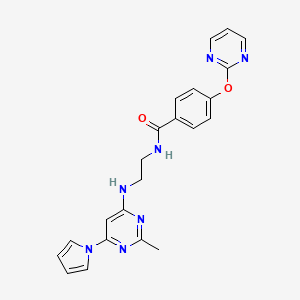
Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a chemical compound used in scientific research. It belongs to the class of compounds known as piperazines, which are cyclic organic compounds containing a 1,4-diazacyclohexane moiety . This compound also contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it’s likely that it involves the reaction of a suitable ethyl piperazine-1-carboxylate derivative with a 6-(2-fluorobenzamido)pyridazin-3-ylthioacetyl compound . The synthesis of similar compounds often involves condensation reactions, possibly in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyridazine ring, and a fluorobenzamido group . The exact structure would need to be confirmed using spectroscopic methods such as NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazines and pyridazines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that “Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate” could potentially be used in the development of new antimicrobial agents.
Antidepressant Properties
Pyridazine derivatives have also been found to have antidepressant properties . This compound could therefore be used in the research and development of new antidepressant drugs.
Anti-hypertensive Properties
Another potential application of this compound is in the treatment of hypertension. Pyridazine derivatives have been found to have anti-hypertensive properties , suggesting potential use in this area.
Anticancer Activity
Pyridazine derivatives have shown anticancer properties . This suggests that “Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate” could potentially be used in cancer research and treatment.
Antiplatelet Activity
This compound could potentially be used in the development of antiplatelet agents, as pyridazine derivatives have been found to have antiplatelet properties .
Antiulcer Properties
Pyridazine derivatives have been found to have antiulcer properties . This suggests that “Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate” could potentially be used in the treatment of ulcers.
Direcciones Futuras
Given the biological activity exhibited by many piperazine and pyridazine derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could involve investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.
Propiedades
IUPAC Name |
ethyl 4-[2-[6-[(2-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4S/c1-2-30-20(29)26-11-9-25(10-12-26)18(27)13-31-17-8-7-16(23-24-17)22-19(28)14-5-3-4-6-15(14)21/h3-8H,2,9-13H2,1H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSIJMAIPCUSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)

![N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2794936.png)



![5-(2-chlorobenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2794942.png)
![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/no-structure.png)
![4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2794944.png)

![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2794948.png)
![[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2794949.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2794950.png)